molecular formula C13H14O4 B5839522 4-ethyl-7,8-dimethoxy-2H-chromen-2-one

4-ethyl-7,8-dimethoxy-2H-chromen-2-one

Cat. No.: B5839522
M. Wt: 234.25 g/mol
InChI Key: OBBIUPCXAYRYEW-UHFFFAOYSA-N
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Description

4-ethyl-7,8-dimethoxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an additive in various industrial processes.

Preparation Methods

The synthesis of 4-ethyl-7,8-dimethoxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylresorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

4-ethyl-7,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can yield dihydro derivatives or other reduced forms.

    Substitution: Substitution reactions can occur at the ethyl or methoxy groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-ethyl-7,8-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress and damage.

Comparison with Similar Compounds

4-ethyl-7,8-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as 7-hydroxycoumarin, 4-methylcoumarin, and 6,7-dimethoxycoumarin. While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 7-hydroxycoumarin is known for its anticoagulant properties, while 4-methylcoumarin has been studied for its antimicrobial activity. The unique combination of ethyl and methoxy groups in this compound contributes to its distinct chemical and biological properties.

References

Properties

IUPAC Name

4-ethyl-7,8-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-8-7-11(14)17-12-9(8)5-6-10(15-2)13(12)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBIUPCXAYRYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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